2-Amino-1-(tetrahydro-2h-pyran-2-yl)ethan-1-one 2-Amino-1-(tetrahydro-2h-pyran-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18136076
InChI: InChI=1S/C7H13NO2/c8-5-6(9)7-3-1-2-4-10-7/h7H,1-5,8H2
SMILES:
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

2-Amino-1-(tetrahydro-2h-pyran-2-yl)ethan-1-one

CAS No.:

Cat. No.: VC18136076

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(tetrahydro-2h-pyran-2-yl)ethan-1-one -

Specification

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name 2-amino-1-(oxan-2-yl)ethanone
Standard InChI InChI=1S/C7H13NO2/c8-5-6(9)7-3-1-2-4-10-7/h7H,1-5,8H2
Standard InChI Key AEVRYVKUFWPUFG-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)C(=O)CN

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound consists of a tetrahydro-2H-pyran ring (a six-membered oxygen-containing heterocycle) substituted at the 2-position with an amino ketone group. The IUPAC name, 2-amino-1-(oxan-2-yl)ethan-1-one, reflects this arrangement. Key structural identifiers include:

  • InChI Key: AEVRYVKUFWPUFG-UHFFFAOYNA-N

  • SMILES: O=C(C(N)C1OCCCC1)C

X-ray crystallography or NMR data are absent in available literature, but computational models predict a chair conformation for the tetrahydropyran ring, with the amino ketone group adopting an equatorial orientation to minimize steric strain .

Physicochemical Properties

PropertyValueSource
Molecular weight143.18 g/mol
LogP (Partition coeff.)-0.267
Hydrogen bond donors2
Hydrogen bond acceptors3
Rotatable bonds2
Polar surface area55.48 Ų

The compound’s low LogP value suggests moderate hydrophilicity, aligning with its potential for aqueous-phase reactions .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 2-amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one typically involves cyclization and functional group interconversion. A representative method includes:

  • Enamine Formation: Reacting tetrahydro-2H-pyran-2-carbaldehyde with malononitrile in the presence of KOH/DMF to form an α,β-unsaturated nitrile intermediate .

  • Ketone Introduction: Hydrolysis of the nitrile group using concentrated HCl yields the corresponding ketone .

  • Amination: Reductive amination with ammonium acetate and sodium cyanoborohydride introduces the amino group .

Example Procedure :
A mixture of tetrahydro-2H-pyran-2-carbaldehyde (1 mmol), TsONHMe (1.5 mmol), and Rh2_2(esp)2_2 (0.01 mmol) in CF3_3CH2_2OH is stirred at 65°C for 4 hours. Purification via column chromatography (DCM:MeOH = 100:15) yields the product as a yellow oil (82% yield).

Microwave-Assisted Optimization

Microwave irradiation reduces reaction times from 29 hours to 10 hours while maintaining yields (~62%) . This method enhances efficiency by promoting rapid heat transfer and reducing side reactions.

Applications in Drug Discovery

Derivatization Studies

Functionalization at the amino group has yielded analogs with enhanced bioactivity:

DerivativeBiological ActivitySource
3-Amino-6-phenyl-2H-pyran-2-oneAntifungal
4-AcetyltetrahydropyranIntermediate for nootropics
Hazard StatementPrecautionary MeasureSource
H315: Skin irritationWear protective gloves
H319: Eye irritationUse eye protection
H320: Respiratory irritationUse in ventilated areas

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